molecular formula C10H10O B1585155 4-Phenyl-3-butyn-2-ol CAS No. 5876-76-6

4-Phenyl-3-butyn-2-ol

Cat. No. B1585155
CAS RN: 5876-76-6
M. Wt: 146.19 g/mol
InChI Key: JYOZFNMFSVAZAW-UHFFFAOYSA-N
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Description

4-Phenyl-3-butyn-2-ol is an organic compound with the empirical formula C10H10O . It is also known by the synonym 3-Hydroxy-1-phenyl-1-butyne . The molecular weight of this compound is 146.19 .


Synthesis Analysis

While specific synthesis methods for 4-Phenyl-3-butyn-2-ol were not found in the search results, it’s worth noting that the compound can be reduced to form trans-4-phenyl-3-buten-2-one (PBO) and 4-phenyl-3-butyn-2-ol (PBYOL) when incubated with rat liver microsomes in the presence of NADPH .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-3-butyn-2-ol consists of a phenyl group attached to a 3-butyn-2-ol moiety . The compound has one hydrogen bond donor and one hydrogen bond acceptor .


Physical And Chemical Properties Analysis

4-Phenyl-3-butyn-2-ol has a density of 1.1±0.1 g/cm3 and a boiling point of 250.1±23.0 °C at 760 mmHg . The compound has a refractive index of 1.566 and a molar refractivity of 44.8±0.4 cm3 . It has a flash point of 112.9±15.6 °C .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

4-Phenyl-3-butyn-2-ol has been utilized in various synthesis and spectroscopic analysis studies. For example, Arockiasamy Ajay Praveenkumar and colleagues (2021) synthesized a compound incorporating 4-Phenyl-3-butyn-2-ol using O-Alkylation and Sonogashira reaction conditions, aiding in vibrational spectroscopic studies and optical parameter determination (Praveenkumar et al., 2021).

Intramolecular Proton Transfer Reactions

She Ym and others (1998) reported on the electron impact mass spectrum (EIMS) of 3-phenyl-1-butyn-3-ol. Their research utilized collision-induced dissociation (CID) to study gas phase ion structures and proton transfer reactions, contributing to understanding the structural dynamics of related molecules (Ym et al., 1998).

Meyer–Schuster Rearrangements

In the context of high-temperature water chemistry, Zhizhong Wang et al. (2012) investigated Meyer–Schuster rearrangements of 2-phenyl-3-butyn-2-ol. They used density functional theory calculations to understand the reaction mechanisms, which are crucial for comprehending complex organic reactions in aqueous environments (Wang et al., 2012).

Kinetic Resolution and Enantioselective Synthesis

The compound has been used in the kinetic resolution and enantioselective synthesis of various compounds. Kaoru Nakamura and associates (1998) synthesized optically active 3-butyn-2-ol, a significant building block, using lipase-catalyzed kinetic resolution. They further synthesized several 4-aryl-substituted compounds enantioselectively (Nakamura et al., 1998).

Hydrogenation Studies

In hydrogenation studies, Sergio Vernuccio et al. (2016) researched the three-phase hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst. They developed a Langmuir–Hinshelwood mechanism model that provided insights into the reaction kinetics and catalyst performance (Vernuccio et al., 2016).

Asymmetric Reductions

Bo-Bo Zhang and team (2008) demonstrated the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to synthesize enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, key for producing a 5-lipoxygenase inhibitor. Their research offered an efficient method for such syntheses, highlighting the compound's utility in medicinal chemistry (Zhang et al., 2008).

Use in Formation of Chiral Allenylindium Reagent

J. A. Marshall and colleagues (2001) developed an improved procedure for the resolution of 4-trimethylsilyl-3-butyn-2-ol, which was used in the formation of a highly stereoselective chiral allenylindium reagent. This demonstrates the compound's role in facilitating complex organic syntheses (Marshall et al., 2001).

Evaluation in Oscillatory Baffled Reactor

Francisca Navarro-Fuentes and others (2019) conducted a comparative evaluation of the hydrogenation of 3-butyn-2-ol over Pd/Al2O3 in an oscillatory baffled reactor and a commercial Parr reactor. This study provides valuable insights into the reactor efficiency and hydrogen utilization, important for industrial applications (Navarro-Fuentes et al., 2019).

Safety And Hazards

4-Phenyl-3-butyn-2-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using personal protective equipment .

properties

IUPAC Name

4-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOZFNMFSVAZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342556
Record name 4-Phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3-butyn-2-ol

CAS RN

5876-76-6
Record name 4-Phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-3-butyn-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenylacetylene (5.5 mL; 50 mmol) was dissolved in THF (40 mL) and cooled to -78°. A 1.35M solution of n-butyllithium in hexane (37 mL; 50 mmol; 1.0 equiv.) was added dropwise and the resulting mixture was stirred at -78° for 1 h. Acetaldehyde (2.8 mL; 50 mmol; 1.0 equiv.) was added and the reaction mixture was allowed to warm overnight to room temperature. The mixture was diluted with ether (50 mL) and washed with water (3×25 mL). The organic solution was dried (MgSO4) and concentrated, and the crude product was distilled in vacuo, affording 3.4 g (47%) of 1f, bp 94° C./approximately 2 mm Hg. 1H nmr (300 MHz, CDCl3): 7.444-7.261 (5H, m); 4.762 (1H, q, J=5 96 Hz); 1.972 (1H, s); 1.557 (3H, d, J=6.58 Hz). IR (neat film, cm-1): 3400 (s); 1600 (w). FDMS (m/e): 146 (M+).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
MM Musa - Asian Journal of Chemistry, 2014 - academia.edu
… This paper describes an enzymatic approach to producing (S)-4-phenyl-3-butyn-2-ol [(S)-3] and (S)-1-phenyl-2-butanol [(S)-4] from their corresponding ketones. W110A secondary …
Number of citations: 1 www.academia.edu
FAJ Singelenberg, BP Van Eijck - Acta Crystallographica Section C …, 1987 - scripts.iucr.org
… The presence of an electron-withdrawing phenyl ring in 2-methyl-4-phenyl-3-butyn-2-ol influences the charge on the C atoms of the ethynyl group and weakens the OH... n interaction (…
Number of citations: 6 scripts.iucr.org
AO Shchukin, AV Vasil'ev - Russian Journal of Organic Chemistry, 2007 - Springer
… 2-Methyl-4-phenyl-3-butyn-2-ol (Ia) and 2-methyl-4(4-methylphenyl)-3-butyn-2-ol (Id) were prepared by procedure [4] reacting in diethylamine 2-methyl-3-butyn2-ol with iodobenzene …
Number of citations: 16 link.springer.com
S Kitamura, Y Kohno, Y Okamoto, M Takeshita… - Drug metabolism and …, 2002 - ASPET
… The triple-bond-reduced product trans-4-phenyl-3-buten-2-one (PBO) and the carbonyl-reduced product 4-phenyl-3-butyn-2-ol (PBYOL) were formed when PBYO was incubated with …
Number of citations: 12 dmd.aspetjournals.org
M Takeshita, M Miura, T Hongo, K Kosaka… - Journal of Molecular …, 1998 - Elsevier
… When phenylbutyne (1) was incubated in rat liver S-9, reduction of triple bond and regioselective hydroxylation occurred to give phenylbutane (3) and (2S)-4-phenyl-3-butyn-2-ol (2), …
Number of citations: 6 www.sciencedirect.com
TP Pollagi, SJ Geib, MD Hopkins - Acta Crystallographica Section C …, 1994 - scripts.iucr.org
… the distance of 1.201 (6) A in the above diyne or the distance of 1.197 A found from the single-crystal X-ray diffraction study of 2-methyl-4-phenyl-3- butyn-2-ol (Singelenberg & van Eijck, …
Number of citations: 2 scripts.iucr.org
SA Shchelkunov, OA Sivolobova, SO Mataeva… - Russian Journal of …, 2001 - Springer
… a fraction containing 41.8% (GLC) of the corresponding arylacetylenic alcohol and 58.2% of biphenyl (overall yield 83.8%, calculated on the expected 2-methyl-4-phenyl-3-butyn-2-ol). 1…
Number of citations: 1 link.springer.com
N Asakura, T Hirokane, H Hoshida, H Yamada - Tetrahedron Letters, 2011 - Elsevier
… When we treated 2-methyl-4-phenyl-3-butyn-2-ol (1) with MS 5A in 1,2-dichloroethane (DCE), the dehydration reaction proceeded smoothly to afford enyne 2 in 92% yield (Scheme 1). …
Number of citations: 35 www.sciencedirect.com
HC Brown, PV Ramachandran… - The Journal of …, 1990 - ACS Publications
… 4-Phenyl-3-butyn-2-ol was distilled using a Kugelrohr apparatus at high vacuum. … gel column (pentane eluent), and the 4-phenyl-3-butyn-2-ol was eluted with ether, concentrated, and …
Number of citations: 56 pubs.acs.org
SJ Ko, JY Lim, NY Jeon, K Won, DC Ha, BT Kim… - Tetrahedron …, 2009 - Elsevier
… The effect of lipase types, organic solvents, reaction temperature, and acyl donors was examined in the lipase-catalyzed transesterification of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol. …
Number of citations: 10 www.sciencedirect.com

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